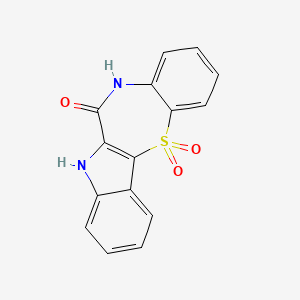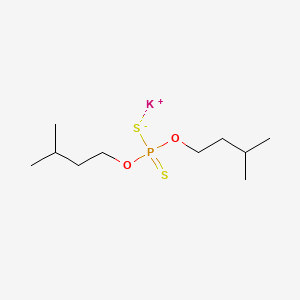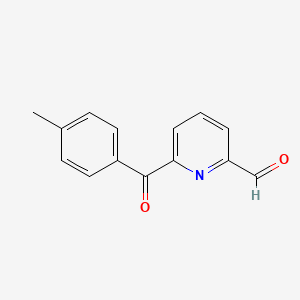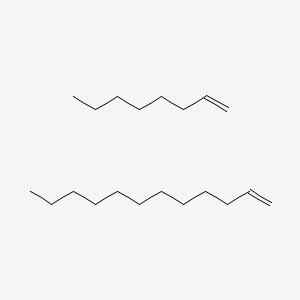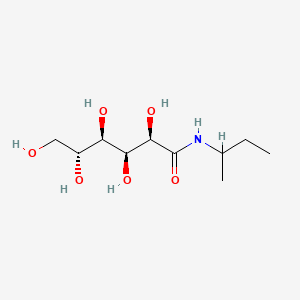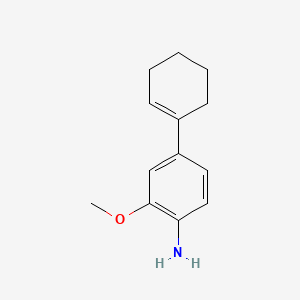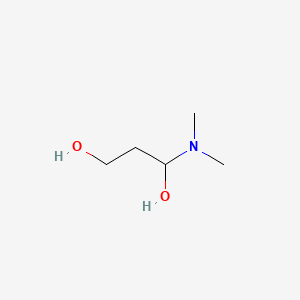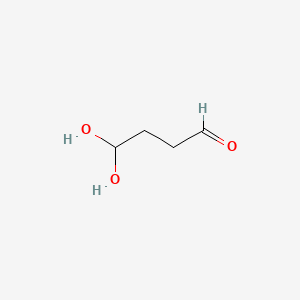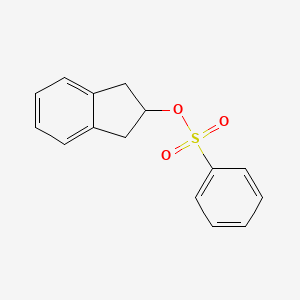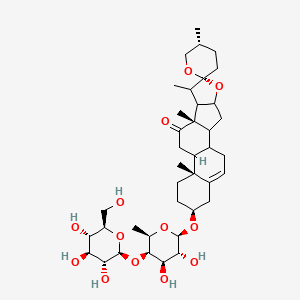
Kingianoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kingianoside B is a steroidal saponin compound isolated from the rhizomes of Polygonatum kingianum, a plant belonging to the Liliaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Kingianoside B can be extracted from the rhizomes of Polygonatum kingianum using various chromatographic techniques. The extraction process typically involves macroporous resin, silica-gel, and octadecyl silica (ODS) column chromatography . The detailed synthetic routes and industrial production methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Kingianoside B undergoes several types of chemical reactions, including hydrolysis and glycosylation. Common reagents used in these reactions include acids and enzymes that facilitate the breakdown of glycosidic bonds . The major products formed from these reactions are simpler sugar molecules and aglycones.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure and function of steroidal saponins.
Biology: Research has shown that Kingianoside B exhibits antimicrobial and antifungal activities.
Medicine: It has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Kingianoside B involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in glucose metabolism, thereby exerting hypoglycemic effects . Additionally, it may interact with cell membrane receptors to enhance its antimicrobial properties .
Comparison with Similar Compounds
Kingianoside B is structurally similar to other steroidal saponins such as ginsenoside-Rc and ophiopogonin C . it is unique due to its specific glycosidic linkages and the presence of distinct sugar moieties. Similar compounds include:
- Kingianoside H
- Kingianoside I
- Ginsenoside-Rc
- Ophiopogonin C
This compound stands out due to its unique combination of biological activities and potential therapeutic applications.
Properties
CAS No. |
145867-18-1 |
|---|---|
Molecular Formula |
C39H60O13 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
(5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |
InChI |
InChI=1S/C39H60O13/c1-17-8-11-39(47-16-17)18(2)28-25(52-39)13-24-22-7-6-20-12-21(9-10-37(20,4)23(22)14-27(41)38(24,28)5)49-35-33(46)31(44)34(19(3)48-35)51-36-32(45)30(43)29(42)26(15-40)50-36/h6,17-19,21-26,28-36,40,42-46H,7-16H2,1-5H3/t17-,18+,19-,21+,22?,23?,24?,25?,26-,28?,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39-/m1/s1 |
InChI Key |
NOJRPHWSGXJXNF-JXGKGABASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


